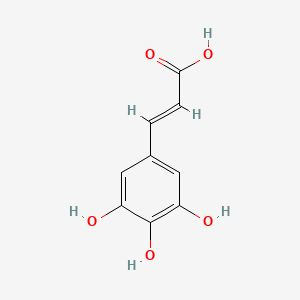

3,4,5-Trihydroxycinnamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h1-4,10-11,14H,(H,12,13)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEAELOMUCBPJP-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6093-59-0, 709007-50-1 | |

| Record name | NSC153688 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 3,4,5-Trihydroxycinnamic Acid

Executive Summary

3,4,5-Trihydroxycinnamic acid (a homolog of gallic acid and caffeic acid) is a potent antioxidant and pharmaceutical intermediate. Its synthesis presents a specific chemoselective challenge: the electron-rich phenolic ring is prone to oxidative polymerization under the basic conditions typically required for carbon-chain elongation.

This guide details two distinct protocols:

-

The "Pharma-Grade" Route (Protected): Utilizes a methoxy-protection strategy to ensure high purity and yield, essential for drug development standards.

-

The "Green" Route (Direct): A solvent-free, atom-economic approach suitable for initial screening or bulk intermediate production, though with lower purity profiles.

Part 1: Retrosynthetic Analysis & Strategic Considerations

The Chemoselectivity Paradox

The classic Knoevenagel condensation requires a basic catalyst (typically piperidine/pyridine). However, 3,4,5-trihydroxybenzaldehyde (Gallaldehyde) rapidly oxidizes to quinoid species in basic solution, leading to "tarry" polymerization products.

Strategic Decision Matrix:

| Feature | Route A: Protected (Recommended) | Route B: Direct (Green) |

| Starting Material | 3,4,5-Trimethoxybenzaldehyde | 3,4,5-Trihydroxybenzaldehyde |

| Key Reagents | Malonic Acid, Pyridine, | Malonic Acid, |

| Purity Profile | High (>98%) | Moderate (85-90%) |

| Primary Risk | Handling | Phenolic Oxidation (Yield) |

| Application | API Synthesis, Standards | Nutraceuticals, Material Science |

Part 2: The "Pharma-Grade" Protocol (Protected Route)

This route is the authoritative standard for laboratory synthesis where purity is paramount. It proceeds via the stable intermediate 3,4,5-trimethoxycinnamic acid, followed by a Lewis Acid-mediated demethylation.

Phase 1: Knoevenagel Condensation (Doebner Modification)

Objective: Synthesis of 3,4,5-trimethoxycinnamic acid.

Reagents:

-

3,4,5-Trimethoxybenzaldehyde (1.0 eq)

-

Malonic acid (2.0 eq)[1]

-

Pyridine (Solvent/Base, 5-10 volumes)

-

Piperidine (Catalytic, 0.1 eq)

Protocol:

-

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (calcium chloride).

-

Dissolution: Dissolve 3,4,5-trimethoxybenzaldehyde and malonic acid in pyridine. Add piperidine.

-

Reaction: Heat to 80–100°C for 3–5 hours.

-

Expert Insight: Evolution of

bubbles indicates the decarboxylation step is active. Do not rush this; incomplete decarboxylation leads to the dicarboxylic acid impurity.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour into excess ice-cold dilute HCl (approx. 2M) with vigorous stirring. The pyridine must be fully neutralized to precipitate the acid.

-

Filter the white precipitate.[2]

-

Purification: Recrystallize from Ethanol/Water (3:1).

-

Phase 2: Demethylation via Boron Tribromide ( )

Objective: Global deprotection to yield 3,4,5-trihydroxycinnamic acid.

Mechanism:

Safety Critical:

Protocol:

-

Inert Setup: Flame-dry a 3-neck flask. Cool to -78°C (Dry ice/Acetone bath) under nitrogen flow.

-

Solvation: Dissolve 3,4,5-trimethoxycinnamic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Addition: Add

(1.0 M solution in DCM, 4.0 eq ) dropwise via syringe.-

Note: 1 eq per methoxy group + 1 eq for the carboxylic acid.

-

-

Reaction:

-

Stir at -78°C for 1 hour.

-

Remove cooling bath and allow to warm to Room Temperature (RT) overnight.

-

-

Quenching (High Risk):

-

Cool back to 0°C.

-

Dropwise addition of water (exothermic!).

-

-

Isolation:

-

The product is polar and may precipitate or remain in the aqueous phase.

-

Extract the aqueous layer with Ethyl Acetate (3x).

-

Dry organic layer over

, filter, and concentrate.[4]

-

-

Final Polish: Recrystallize from water (hot) or minimal methanol.

Part 3: The "Green" Protocol (Direct Route)

This method avoids toxic pyridine and halogenated solvents but requires strict temperature control to prevent decarboxylation of the vinyl group (forming vinylphenols).

Reagents:

-

3,4,5-Trihydroxybenzaldehyde (Gallaldehyde)

-

Malonic acid (1.2 eq)

-

Ammonium Bicarbonate (

) (0.4 eq)

Protocol:

-

Solid Phase Mixing: Grind the aldehyde, malonic acid, and ammonium bicarbonate together in a mortar until a fine powder is formed.

-

Heating: Transfer to a flask and heat to 140°C (oil bath).

-

Observation: The mixture will melt and bubble (

evolution).

-

-

Duration: Maintain heat until bubbling ceases (approx. 1–2 hours).

-

Workup:

-

Cool the solid mass.

-

Dissolve in saturated Sodium Bicarbonate (

) solution (converts product to soluble carboxylate). -

Wash with Ethyl Acetate (removes unreacted aldehyde/polymer).

-

Acidify aqueous layer with 6M HCl to pH 2.

-

Collect the precipitate.

-

Part 4: Visualization of Workflows

Reaction Mechanism & Pathway

This diagram illustrates the chemical transformation logic, highlighting the critical intermediate in the protected route.

Caption: Step-wise synthesis via the protected route, isolating the stable trimethoxy intermediate.

Process Decision Flowchart

This diagram guides the researcher in choosing the correct protocol and handling critical control points.

Caption: Decision matrix comparing the multi-step high-purity route vs. the single-step green route.

Part 5: Analytical Data & Validation

To validate the synthesis, compare your product against these standard parameters.

| Parameter | 3,4,5-Trimethoxycinnamic Acid (Intermediate) | 3,4,5-Trihydroxycinnamic Acid (Final) |

| Appearance | White to off-white crystals | Light beige/yellow powder (oxidizes in air) |

| Melting Point | 126–128 °C | 200–202 °C (Decomposes) |

| Solubility | Soluble in DCM, EtOAc | Soluble in MeOH, Water (Hot); Insoluble in DCM |

| 1H NMR (DMSO-d6) | Absence of -OMe peak at 3.8 ppm | |

| Key Shift | Vinyl protons (d, J=16Hz) present | Vinyl protons retained; Phenolic -OH broad |

References

-

Knoevenagel Condensation (Green/Solvent-Free)

-

Schijndel, J., et al. (2017).[5] "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes." Green Chemistry Letters and Reviews.

-

-

Demethyl

):- McOmie, J. F. W., et al. (1968). "Demethylation of aryl methyl ethers by boron tribromide." Tetrahedron.

-

Doebner Modification (Classic Pyridine Method)

- Vogel, A.I. Textbook of Practical Organic Chemistry. "Cinnamic Acid Synthesis."

-

Synthesis of 3,4,5-Trimethoxycinnamic Acid

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. scholars.fhsu.edu [scholars.fhsu.edu]

- 3. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pure.tue.nl [pure.tue.nl]

- 6. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]

- 7. pubs.rsc.org [pubs.rsc.org]

A Guide to the Biosynthesis of 3,4,5-Trihydroxycinnamic Acid: From Core Metabolism to a Specialized Phenylpropanoid

Abstract

3,4,5-Trihydroxycinnamic acid, a hydroxylated derivative of cinnamic acid, is a plant secondary metabolite noted for its significant biological activities, including anti-inflammatory and neuroprotective properties.[1] Its biosynthesis is intrinsically linked to the central carbon metabolism of plants and microorganisms, originating from the shikimate pathway and branching from the general phenylpropanoid pathway.[2][3] This technical guide provides a comprehensive overview of the biosynthetic route to 3,4,5-trihydroxycinnamic acid. We will dissect the foundational pathways, propose the key enzymatic steps responsible for its unique hydroxylation pattern, and provide an experimental framework for pathway validation. This document is intended for researchers in metabolic engineering, natural product chemistry, and drug development seeking a deep, mechanistic understanding of how this specialized molecule is synthesized in nature.

The Foundational Pathways: Shikimate and Phenylpropanoid Metabolism

The journey to 3,4,5-trihydroxycinnamic acid begins with primary metabolism. Two core pathways, the shikimate pathway and the general phenylpropanoid pathway, work in concert to provide the necessary aromatic precursors.[4][5]

The Shikimate Pathway: The Gateway to Aromatic Compounds

The shikimate pathway is a seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate, the last common precursor for the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[6][7] This pathway is essential in plants, bacteria, fungi, and algae, but is absent in animals, making the aromatic amino acids essential dietary components for them.[8]

The key stages of the pathway are:

-

Condensation: PEP and E4P are condensed to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[5]

-

Cyclization: DAHP is converted to the first carbocyclic intermediate, 3-dehydroquinate (DHQ).[9]

-

Dehydration & Reduction: DHQ is dehydrated to 3-dehydroshikimate (DHS), which is then reduced to shikimate, the pathway's namesake.[6]

-

Phosphorylation & Condensation: Shikimate is phosphorylated to shikimate-3-phosphate, which then reacts with another molecule of PEP to yield 5-enolpyruvylshikimate-3-phosphate (EPSP).[7]

-

Final Step: EPSP is converted to chorismate, the branch-point intermediate.[6][9]

The General Phenylpropanoid Pathway: Building the C6-C3 Scaffold

The general phenylpropanoid pathway utilizes the aromatic amino acid L-phenylalanine, supplied by the shikimate pathway, to generate a vast array of secondary metabolites, including flavonoids, lignins, and hydroxycinnamic acids.[2][3][10]

The pathway is initiated by the non-oxidative deamination of L-phenylalanine, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .[11] This step is a critical regulatory point, committing carbon flux from primary metabolism to the thousands of downstream phenylpropanoid compounds.[2] The product, trans-cinnamic acid, is the parent C6-C3 scaffold upon which subsequent modifications occur.[5]

Proposed Biosynthetic Route to 3,4,5-Trihydroxycinnamic Acid

While the upstream pathways are well-established, the precise enzymatic steps leading to the 3,4,5-trihydroxy substitution pattern on the cinnamic acid backbone are less defined. Based on known enzymatic reactions within the phenylpropanoid pathway, the most chemically and biologically plausible route proceeds through the hydroxylation of key C6-C3 intermediates.

The core of this process involves a series of hydroxylation reactions catalyzed by cytochrome P450-dependent monooxygenases (CYP450s). These enzymes introduce hydroxyl groups onto the aromatic ring, progressively building the final structure.

-

Step 1: Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is first hydroxylated at the 4-position to yield p-coumaric acid. This reaction is catalyzed by C4H, a well-characterized CYP450.[5]

-

Step 2: p-Coumarate 3'-Hydroxylase (C3'H): The resulting p-coumaric acid serves as a substrate for C3'H, which installs a second hydroxyl group at the 3-position, producing caffeic acid (3,4-dihydroxycinnamic acid).[12] Caffeic acid is a central intermediate in phenylpropanoid metabolism.

-

Step 3 (Proposed): Caffeate 5-Hydroxylase (C5H): The final and defining step is the proposed hydroxylation of caffeic acid at the 5-position to yield 3,4,5-trihydroxycinnamic acid. This reaction is likely catalyzed by a specific CYP450 monooxygenase, functionally a Caffeate 5-Hydroxylase . This enzyme's activity is analogous to that of Ferulate 5-Hydroxylase (F5H), an enzyme known to hydroxylate ferulic acid and coniferaldehyde at the C5 position during lignin biosynthesis.[12] It is therefore highly probable that an F5H homolog or a related CYP450 with broader substrate specificity is responsible for this conversion.

The overall proposed pathway is visualized in the diagram below.

Caption: Proposed biosynthesis of 3,4,5-Trihydroxycinnamic acid.

Key Biosynthetic Enzymes

The synthesis of 3,4,5-trihydroxycinnamic acid relies on a cascade of enzymes, primarily from the lyase and oxidoreductase (specifically, CYP450) families. The properties of these key enzymes are summarized below.

| Enzyme Name | Abbreviation | EC Number | Substrate(s) | Product |

| Phenylalanine Ammonia-Lyase | PAL | 4.3.1.24 | L-Phenylalanine | trans-Cinnamic acid + NH₃ |

| Cinnamate 4-Hydroxylase | C4H | 1.14.14.91 | trans-Cinnamic acid, NADPH, O₂ | p-Coumaric acid, NADP⁺, H₂O |

| p-Coumarate 3'-Hydroxylase | C3'H | 1.14.14.96 | p-Coumaric acid, NADPH, O₂ | Caffeic acid, NADP⁺, H₂O |

| Caffeate 5-Hydroxylase (Putative) | C5H | N/A | Caffeic acid, NADPH, O₂ | 3,4,5-Trihydroxycinnamic acid |

Experimental Protocol: Validation of the Putative C5-Hydroxylation Step

To validate the proposed final biosynthetic step, a candidate C5H enzyme (e.g., a known Ferulate 5-Hydroxylase or a homologous CYP450 identified through genomic analysis) must be functionally characterized. The following protocol outlines a standard workflow for heterologous expression in yeast and subsequent in vitro enzymatic assay.

Objective: To determine if a candidate CYP450 enzyme can convert caffeic acid to 3,4,5-trihydroxycinnamic acid.

System: Saccharomyces cerevisiae (yeast) microsome expression system. Yeast is an ideal host for expressing plant CYP450s as it is a eukaryote with the necessary endoplasmic reticulum membrane system for proper protein folding and integration.

Methodology

-

Gene Cloning and Vector Construction:

-

Amplify the full-length coding sequence of the candidate C5H gene from plant cDNA using PCR with high-fidelity polymerase.

-

Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

-

Co-transform the expression vector into a suitable yeast strain (e.g., WAT11) that overexpresses a plant Cytochrome P450 Reductase (CPR), which is essential for providing electrons to the CYP450.

-

Confirm the sequence of the construct via Sanger sequencing.

-

-

Yeast Culture and Protein Expression:

-

Grow a starter culture of the transformed yeast overnight in selective synthetic complete medium containing glucose.

-

Inoculate a larger volume of selective medium with the starter culture and grow to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

-

Induce protein expression by pelleting the cells, washing, and resuspending in medium containing galactose instead of glucose.

-

Incubate for 16-24 hours at a lower temperature (e.g., 28°C) to facilitate proper protein folding.

-

-

Microsome Isolation:

-

Harvest the induced yeast cells by centrifugation.

-

Wash the cell pellet with a chilled Tris-EDTA buffer.

-

Resuspend the cells in a lysis buffer containing protease inhibitors.

-

Lyse the cells mechanically using glass beads and vigorous vortexing.

-

Perform a differential centrifugation: first, a low-speed spin (e.g., 10,000 x g) to pellet cell debris, followed by a high-speed ultracentrifugation (e.g., 100,000 x g) of the supernatant to pellet the microsomal fraction (containing the expressed enzyme).

-

Resuspend the microsomal pellet in a storage buffer and determine the total protein concentration (e.g., via Bradford assay).

-

-

In Vitro Enzyme Assay:

-

Prepare reaction mixtures in microcentrifuge tubes. A typical 100 µL reaction includes:

-

Phosphate buffer (100 mM, pH 7.4)

-

Microsomal protein (50-100 µg)

-

Substrate: Caffeic acid (e.g., 200 µM final concentration, from a DMSO stock)

-

NADPH regenerating system (or 1 mM NADPH)

-

-

Set up control reactions: a "no enzyme" control (using microsomes from a yeast strain with an empty vector) and a "no NADPH" control.

-

Pre-incubate the mixture for 5 minutes at 30°C.

-

Initiate the reaction by adding NADPH.

-

Incubate for 1-2 hours at 30°C with gentle shaking.

-

Stop the reaction by adding an equal volume of acidified methanol or ethyl acetate to precipitate protein and extract the metabolites.

-

-

Product Analysis by HPLC:

-

Centrifuge the quenched reaction tubes to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial.

-

Analyze the sample using a Reverse-Phase HPLC system (e.g., C18 column) with a UV detector.

-

Use a gradient elution method (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Monitor for the appearance of a new peak in the experimental sample that is absent in the controls.

-

Compare the retention time and UV spectrum of the new peak with an authentic standard of 3,4,5-trihydroxycinnamic acid.

-

For unambiguous identification, collect the peak and analyze by LC-MS/MS to confirm the molecular weight and fragmentation pattern.

-

Caption: Experimental workflow for functional validation of a candidate C5H enzyme.

Conclusion and Future Outlook

The biosynthesis of 3,4,5-trihydroxycinnamic acid is a prime example of how plants expand their chemical diversity by adding specific modifications to core metabolic scaffolds. The pathway originates from the well-understood shikimate and phenylpropanoid pathways, culminating in a proposed, highly plausible C5-hydroxylation of caffeic acid. While the enzymes responsible for the upstream steps (PAL, C4H, C3'H) are known, the definitive identification and characterization of the Caffeate 5-Hydroxylase remains a key area for future research. The discovery and engineering of this enzyme could enable the high-level microbial production of 3,4,5-trihydroxycinnamic acid and its derivatives, providing a sustainable source for pharmaceutical and nutraceutical applications.

References

- Del Mondo A., Smerilli A., Ambrosino L., Albini A., Noonan D.M., et al. (2021). Insights into the biosynthesis pathway of phenolic compounds in microalgae. Crit Rev Biotechnol., 41(2).

- Werner, R. A., et al. (2004). Phenylpropanoid Biosynthesis: Invited Review.

- Pfimlin, K. F., et al. (2023).

- Kim, W. Y., et al. (2015). Biosynthesis, physiology, and functions of hydroxycinnamic acid amides in plants. Plant Biotechnol Rep, 9, 269–278.

- Clifford, M. N. (2012). Biosynthesis, Natural Sources, Dietary Intake, Pharmacokinetic Properties, and Biological Activities of Hydroxycinnamic Acids. Journal of Agricultural and Food Chemistry.

- Kim, M. S., et al. (2013). Production of hydroxycinnamoyl-shikimates and chlorogenic acid in Escherichia coli. PMC.

- Wikipedia contributors. (2024).

- Koirala, N., et al. (2022).

- Ninkuu, V., et al. (2025). Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. Frontiers.

- Alder BioInsights. (2024).

- Haslam, E.

- González-Ceballos, L., et al. (2023). Phenylpropanoid Derivatives and Their Role in Plants' Health and as antimicrobials. Springer.

- Gosset, G. (2015). Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes. Frontiers.

- Lee, J. W., et al. (2012).

- González-Ceballos, L., et al. (2023). Phenylpropanoid Derivatives and Their Role in Plants' Health and as antimicrobials. Request PDF.

Sources

- 1. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the biosynthesis pathway of phenolic compounds in microalgae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylpropanoid Derivatives and Their Role in Plants' Health and as antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Frontiers | Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes [frontiersin.org]

- 6. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 8. One moment, please... [alderbioinsights.co.uk]

- 9. api.pageplace.de [api.pageplace.de]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Spectroscopic data for 3,4,5-Trihydroxycinnamic acid (NMR, IR, UV-Vis)

[1][2][3]

Executive Summary

3,4,5-Trihydroxycinnamic acid (3,4,5-tHCA) is a critical phenylpropanoid metabolite structurally bridging the cinnamic acid and gallic acid families. Characterized by a highly oxygenated aromatic core, it exhibits potent antioxidant capacity and serves as a precursor in the biosynthesis of complex lignins and polyphenols. This technical guide provides a rigorous spectroscopic reference for researchers, detailing the specific NMR, IR, and UV-Vis signatures required for definitive structural validation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

| Parameter | Data |

| IUPAC Name | (2E)-3-(3,4,5-Trihydroxyphenyl)prop-2-enoic acid |

| Common Names | 3,4,5-Trihydroxycinnamic acid; Normacrogol |

| CAS Registry Number | 6093-59-0 |

| Molecular Formula | C |

| Molecular Weight | 196.16 g/mol |

| Appearance | Off-white to beige crystalline powder |

| Solubility | Soluble in Methanol, Ethanol, DMSO; slightly soluble in water |

| pKa Values | pKa |

Spectroscopic Characterization

UV-Visible Spectroscopy

The electronic absorption spectrum of 3,4,5-tHCA is dominated by

-

Solvent: Methanol (MeOH)

-

Key Absorption Band (

): 325 – 330 nm (Band I, cinnamoyl conjugation) -

Secondary Band: ~230 – 240 nm (Band II, benzoyl system)

-

Extinction Coefficient (

):

Technical Insight: Under alkaline conditions (pH > 8), the deprotonation of the phenolic hydroxyl groups results in a further bathochromic shift to 340–360 nm and a hyperchromic effect, useful for pKa determination assays.

Fourier Transform Infrared (FT-IR) Spectroscopy

The IR spectrum validates the functional group integrity, specifically distinguishing the carboxylic acid moiety from the phenolic hydroxyls.

| Wavenumber (cm | Vibration Mode | Assignment |

| 3200 – 3500 | O-H Stretch (Broad) | Multiple phenolic OH and carboxylic OH (H-bonded) |

| 2800 – 3000 | C-H Stretch | Aromatic and vinylic C-H |

| 1670 – 1690 | C=O[1] Stretch | |

| 1620 – 1635 | C=C Stretch | Alkenyl double bond (conjugated) |

| 1510 – 1600 | C=C Ring Stretch | Aromatic skeletal vibrations |

| 1200 – 1300 | C-O Stretch | Phenolic C-O and Carboxylic C-O |

| 970 – 980 | =C-H Bending | Trans-alkene out-of-plane bending (Diagnostic) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is provided for DMSO-

H NMR (400 MHz, DMSO-

)

| Chemical Shift ( | Multiplicity | Integral | Assignment | Structural Note |

| 12.10 | Broad Singlet | 1H | -COOH | Carboxylic acid proton (exchangeable) |

| 8.80 – 9.20 | Broad Singlet | 3H | Ar-OH | Phenolic protons (3, 4, 5 positions) |

| 7.38 | Doublet ( | 1H | H-7 ( | Vinylic proton adjacent to ring |

| 6.65 | Singlet | 2H | H-2, H-6 | Aromatic protons (chemically equivalent) |

| 6.18 | Doublet ( | 1H | H-8 ( | Vinylic proton adjacent to carbonyl |

Interpretation: The large coupling constant (

Hz) between H-7 and H-8 confirms the (E)-configuration (trans) of the double bond. The singlet at 6.65 ppm indicates the symmetry of the 3,4,5-trihydroxy substitution pattern, rendering H-2 and H-6 equivalent.

C NMR (100 MHz, DMSO-

)

| Chemical Shift ( | Carbon Assignment | Carbon Type |

| 168.2 | C-9 (COOH) | Carbonyl |

| 146.1 | C-3, C-5 | Aromatic C-OH (Meta) |

| 145.2 | C-7 ( | Alkene CH |

| 136.5 | C-4 | Aromatic C-OH (Para) |

| 125.1 | C-1 | Aromatic C-Alkene |

| 115.8 | C-8 ( | Alkene CH |

| 107.5 | C-2, C-6 | Aromatic CH |

Experimental Protocols

Synthesis via Knoevenagel Condensation

This protocol utilizes a "green" modification of the Knoevenagel condensation, avoiding toxic pyridine/piperidine in favor of an amino acid catalyst, ensuring high purity for spectroscopic standards.

Reagents:

-

3,4,5-Trihydroxybenzaldehyde (Gallaldehyde)

-

L-Proline (Catalyst)[3]

Workflow:

-

Dissolution: Dissolve 10 mmol of 3,4,5-trihydroxybenzaldehyde and 12 mmol of malonic acid in 15 mL of ethanol.

-

Catalysis: Add 1 mmol (10 mol%) of L-Proline.

-

Reaction: Reflux the mixture at 78°C for 4–6 hours. Monitor consumption of aldehyde by TLC (Mobile phase: Ethyl Acetate/Hexane 3:1).

-

Work-up: Cool the solution to room temperature. The product may precipitate spontaneously. If not, reduce volume by rotary evaporation and add cold water.

-

Purification: Filter the precipitate and wash with cold water/ethanol (9:1). Recrystallize from hot water or aqueous ethanol to obtain analytical grade 3,4,5-tHCA.

Sample Preparation for NMR

-

Drying: Dry the sample in a vacuum desiccator over P

O -

Solvation: Weigh ~10 mg of 3,4,5-tHCA into a clean vial. Add 0.6 mL of DMSO-

(99.9% D). -

Transfer: Transfer to a 5 mm NMR tube.

-

Acquisition: Acquire

H NMR with at least 16 scans and a relaxation delay (

Visualization of Logic & Workflow

Diagram 1: Synthesis & Structural Verification Pathway

This diagram illustrates the logical flow from precursor selection to final spectroscopic validation.

Caption: Synthesis pathway from gallaldehyde to 3,4,5-tHCA with integrated spectroscopic validation checkpoints.

Diagram 2: Spectroscopic Logic for Identification

This diagram details the decision-making process when interpreting spectral data to confirm the identity of 3,4,5-tHCA.

Caption: Logical decision tree for confirming 3,4,5-tHCA identity using multi-modal spectroscopy.

References

-

Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

-

Peyrot, C., et al. (2020).[3] Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol. Molecules, 25(16), 3636. Retrieved from [Link]

-

Gryko, K., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Materials, 14(20), 6003. Retrieved from [Link]

-

Surendran, G., et al. (2019). Assessment of Hydroxycinnamic Acids Potential for Use as Multifunctional Active Ingredients in Sunscreens. Journal of Chemical and Pharmaceutical Research, 11(9), 37-44. Retrieved from [Link]

Sources

- 1. IR Absorption Table [webspectra.chem.ucla.edu]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. sciforum.net [sciforum.net]

3,4,5-Trihydroxycinnamic Acid: A Technical Guide for Researchers

Prepared by a Senior Application Scientist

Introduction: Beyond the Phenolic Backbone

3,4,5-Trihydroxycinnamic acid, a derivative of caffeic acid, is a phenolic compound of significant interest within the drug discovery and development landscape. While its structural relatives have been extensively studied, this particular molecule presents a unique profile of potent anti-inflammatory and antioxidant activities. This guide provides an in-depth technical overview of 3,4,5-Trihydroxycinnamic acid, designed for researchers and professionals in the field. We will delve into its fundamental properties, explore its mechanism of action with a focus on key inflammatory signaling pathways, and provide validated experimental protocols for its investigation.

Core Compound Identification and Properties

Precise identification and understanding of a compound's physicochemical properties are foundational to any research endeavor. These parameters dictate its handling, formulation, and interpretation of biological data.

| Property | Value | Source(s) |

| CAS Number | 6093-59-0 | [1] |

| Molecular Formula | C₉H₈O₅ | |

| Molecular Weight | 196.16 g/mol | [1] |

| IUPAC Name | (E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid | |

| Synonyms | 3-(3,4,5-Trihydroxyphenyl)-2-propenoic acid | [1] |

| Appearance | Light Beige to Beige Solid | [2] |

| Melting Point | 185-188°C | [2] |

| Boiling Point | 501.5°C at 760 mmHg | [2] |

| Density | 1.63 g/cm³ | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

| Storage | Store at <+8°C in a dry and dark place. | [1] |

Mechanism of Action: A Dual Modulator of Inflammatory Signaling

The primary therapeutic potential of 3,4,5-Trihydroxycinnamic acid lies in its robust anti-inflammatory properties.[3] This activity is not the result of a single interaction but rather a sophisticated modulation of two central signaling cascades: the NF-κB and Nrf2 pathways.

Inhibition of the NF-κB Pro-inflammatory Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response.[4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[4][5]

3,4,5-Trihydroxycinnamic acid has been shown to effectively suppress this pathway. Studies in RAW 264.7 macrophages and other cell lines demonstrate that treatment with the compound prevents the degradation of IκBα.[6] This action keeps NF-κB locked in the cytoplasm, thereby inhibiting the production of a suite of pro-inflammatory cytokines and mediators. The mechanism also involves the suppression of upstream kinases like AKT and ERK, which are crucial for NF-κB activation.[3][7]

Activation of the Nrf2 Antioxidant Pathway

Complementing its direct anti-inflammatory action, 3,4,5-Trihydroxycinnamic acid also activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses. Under normal conditions, Nrf2 is kept in the cytoplasm and targeted for degradation. However, upon stimulation by compounds like 3,4,5-Trihydroxycinnamic acid, Nrf2 is stabilized, phosphorylated, and translocates to the nucleus.[8]

Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of various cytoprotective genes. Key among these are heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[7] The upregulation of these antioxidant enzymes helps to mitigate the oxidative stress that often accompanies and exacerbates inflammation.[7] The activation of Nrf2 by 3,4,5-Trihydroxycinnamic acid has been linked to the p38 MAPK, Akt, and PKC signaling pathways.[2][9]

Experimental Protocols: Investigating Anti-inflammatory Effects

The following protocols provide a validated framework for assessing the anti-inflammatory activity of 3,4,5-Trihydroxycinnamic acid in a macrophage cell model. The murine macrophage cell line RAW 264.7 is a well-established and appropriate model for these studies.

Part 1: Cell Culture and Treatment

-

Cell Maintenance : Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seeding : Seed RAW 264.7 cells into appropriate culture plates (e.g., 24-well plates for ELISA, 6-well plates for Western Blot/RT-qPCR) at a density of 4 x 10⁵ cells/mL and allow them to adhere overnight.

-

Pre-treatment : The following day, replace the medium with fresh medium containing various concentrations of 3,4,5-Trihydroxycinnamic acid (dissolved in a vehicle like DMSO; ensure final DMSO concentration is non-toxic, typically <0.1%). Incubate for 1-2 hours.

-

Inflammatory Challenge : Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation : Incubate the plates for the desired time period based on the downstream analysis (e.g., 30 minutes for protein phosphorylation, 24 hours for cytokine secretion).

Part 2: Measurement of Pro-inflammatory Cytokines (ELISA)

This protocol outlines the quantification of TNF-α in the cell culture supernatant.

-

Sample Collection : After the 24-hour incubation, carefully collect the cell-free supernatants from the 24-well plate. Centrifuge at 1000 x g for 20 minutes at 4°C to remove any cellular debris.[4]

-

ELISA Procedure : Use a commercial Mouse TNF-α ELISA kit and follow the manufacturer's instructions. A general procedure is as follows:

-

Add 100 µL of standards and collected supernatants to wells pre-coated with a capture antibody. Incubate for 90 minutes at 37°C.[3]

-

Wash the plate 2-3 times with the provided wash buffer.[3]

-

Add 100 µL of a biotin-labeled detection antibody to each well. Incubate for 60 minutes at 37°C.[3]

-

Wash the plate 3-5 times.

-

Add 100 µL of HRP-Streptavidin conjugate and incubate for 30 minutes at 37°C.[3]

-

Wash the plate 5 times.

-

Add 90 µL of TMB substrate and incubate in the dark at 37°C for approximately 15-20 minutes.[4]

-

Stop the reaction by adding 50 µL of stop solution.[4]

-

-

Data Acquisition : Immediately read the absorbance at 450 nm using a microplate reader. Calculate the concentration of TNF-α in each sample by interpolating from the standard curve.

Part 3: Analysis of NF-κB Pathway Proteins (Western Blot)

This protocol details the detection of phosphorylated NF-κB p65.

-

Lysate Preparation : After a 30-minute LPS stimulation, place the 6-well plate on ice. Wash cells twice with ice-cold PBS.[6][7]

-

Lysis : Add 150-200 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]

-

Homogenization : Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 12,000 x g for 15 minutes at 4°C.[7]

-

Protein Quantification : Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

Sample Preparation : Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Gel Electrophoresis : Load the samples onto an SDS-PAGE gel (e.g., 10%) and run until adequate separation is achieved.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[2]

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-NF-κB p65, diluted in blocking buffer according to the manufacturer's recommendation.[2]

-

Washing : Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation : Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

-

Detection : Wash the membrane again as in step 10. Apply an ECL chemiluminescent substrate and visualize the bands using a digital imager.[2] Normalize band intensity to a loading control like β-actin or GAPDH.

Part 4: Analysis of Pro-inflammatory Gene Expression (RT-qPCR)

This protocol describes the quantification of IL-6 mRNA levels.

-

RNA Extraction : Following a 4-6 hour LPS stimulation, lyse the cells in the 6-well plate directly with 1 mL of a TRIzol-like reagent.

-

RNA Isolation : Isolate total RNA according to the reagent manufacturer's protocol, typically involving chloroform extraction and isopropanol precipitation.

-

RNA Quantification and Quality Control : Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

cDNA Synthesis : Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.

-

Quantitative PCR (qPCR) :

-

Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for IL-6 (and a housekeeping gene like GAPDH), and the synthesized cDNA.

-

Perform the qPCR using a real-time PCR system with cycling conditions such as: 95°C for 1-3 min, followed by 40 cycles of 95°C for 15s and 60°C for 30-60s.

-

-

Data Analysis : Calculate the relative expression of IL-6 mRNA using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the LPS-only control.

Conclusion and Future Directions

3,4,5-Trihydroxycinnamic acid is a compelling molecule with well-defined anti-inflammatory and antioxidant activities, primarily through the dual modulation of NF-κB and Nrf2 signaling pathways. Its potential as a lead compound for the development of therapeutics for inflammatory disorders is significant. The protocols detailed in this guide provide a robust starting point for researchers aiming to explore its efficacy and further elucidate its molecular interactions. Future research should focus on its pharmacokinetic and pharmacodynamic properties in in vivo models to bridge the gap between cellular activity and potential clinical application.

References

-

Oh, J. H., Park, J. W., Min, J. H., Hwang, D., Seo, J. Y., Lee, H. J., Ahn, K. S., Lee, J. W., Oh, S. R., Kim, S. M., & Chun, W. (2021). 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells. Molecular medicine reports, 24(1), 509. [Link]

-

Lee, J. W., Lee, J. H., Kim, J. H., Kim, Y. S., & Chun, W. (2013). 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells. Biomolecules & therapeutics, 21(1), 60–65. [Link]

-

Korea Science. (2013). 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells. Biomolecules & Therapeutics. [Link]

-

SciSpace. NF-κB Signaling Pathway Diagram. [Link]

-

AnyGenes. (n.d.). NF-κB Signaling Pathway – Functions, Disease Implications and Biomarker Analysis. [Link]

-

Mechanobiology Institute, National University of Singapore. (2024, March 18). What is the NF-κB pathway?. [Link]

-

Oh, J. H., et al. (2021). 3,4,5‑Trihydroxycinnamic acid exerts anti‑inflammatory effects on TNF‑α/IFN‑γ‑stimulated HaCaT cells. Molecular Medicine Reports. [Link]

-

Oh, J. H., et al. (2021). 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells. PubMed. [Link]

-

Kim, S. I., et al. (2014). 3,4,5-trihydroxycinnamic acid inhibits lipopolysaccharide (LPS)-induced inflammation by Nrf2 activation in vitro and improves survival of mice in LPS-induced endotoxemia model in vivo. Molecular and Cellular Biochemistry. [Link]

-

Park, J. Y., et al. (2020). 3,4,5-Trihydroxycinnamic Acid Inhibits LPS-Induced Inflammatory Response by Increasing SIRT1 Expression in Human Umbilical Vein Endothelial Cells. Journal of Vascular Research. [Link]

-

Lee, J. W., et al. (2013). 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells. PubMed. [Link]

-

Lee, J. Y., et al. (2012). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. PMC. [Link]

-

Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]

Sources

- 1. bio-rad.com [bio-rad.com]

- 2. mpbio.com [mpbio.com]

- 3. file.elabscience.com [file.elabscience.com]

- 4. novamedline.com [novamedline.com]

- 5. Functional Phytochemicals Cooperatively Suppress Inflammation in RAW264.7 Cells [mdpi.com]

- 6. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advanced glycation end products and lipopolysaccharides stimulate interleukin-6 secretion via the RAGE/TLR4-NF-κB-ROS pathways and resveratrol attenuates these inflammatory responses in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Interleukin 6 induces M2 macrophage differentiation by STAT3 activation that correlates with gastric cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Isolation and Discovery of 3,4,5-Trihydroxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trihydroxycinnamic acid is a phenolic compound belonging to the hydroxycinnamic acid family. These compounds are secondary metabolites in plants, playing crucial roles in defense mechanisms and structural integrity.[1] With a chemical structure characterized by a phenyl group substituted with three hydroxyl groups and a propenoic acid side chain, 3,4,5-Trihydroxycinnamic acid exhibits significant antioxidant potential and is a subject of growing interest in pharmacological research. This guide provides an in-depth exploration of the discovery, biosynthesis, and a detailed, field-proven methodology for the isolation and characterization of this compound.

While the historical discovery of 3,4,5-Trihydroxycinnamic acid is not as prominently documented as that of its close relative, gallic acid, its presence and biological significance are increasingly recognized. Its methylated derivative, 3,4,5-trimethoxycinnamic acid, has been identified as an active constituent in the roots of Polygala tenuifolia, a plant used in traditional medicine.[2][3] This suggests that Polygala tenuifolia and other related species may be promising natural sources for the target compound.

Biosynthesis of 3,4,5-Trihydroxycinnamic Acid

The biosynthesis of 3,4,5-Trihydroxycinnamic acid occurs via the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites.[4] This pathway begins with the aromatic amino acid phenylalanine, which is converted to cinnamic acid. Through a series of hydroxylation and methylation reactions, a variety of hydroxycinnamic acids are produced.

The biosynthesis of 3,4,5-Trihydroxycinnamic acid is believed to follow a similar pathway to other well-known hydroxycinnamic acids like caffeic and ferulic acid. The core C6-C3 skeleton is derived from phenylalanine, and subsequent enzymatic modifications of the aromatic ring lead to the final product.

Caption: Generalized Phenylpropanoid Pathway Leading to Hydroxycinnamic Acids.

Natural Occurrence

3,4,5-Trihydroxycinnamic acid and its derivatives are found in various plant species. As previously mentioned, the presence of 3,4,5-trimethoxycinnamic acid in Polygala tenuifolia strongly suggests that this plant is a viable source for the unmethylated form.[2][5][6] The genus Polygala is known to produce a diverse range of secondary metabolites, including oligosaccharide esters, saponins, and xanthones.[5][7]

Other potential sources include plants from the Combretum and Terminalia genera, which are known to be rich in phenolic acids and other bioactive compounds.[8][9] However, the concentration of 3,4,5-Trihydroxycinnamic acid can vary significantly depending on the plant species, growing conditions, and the part of the plant being analyzed.

Isolation and Purification: A Representative Protocol

The following is a detailed, step-by-step protocol for the isolation and purification of 3,4,5-Trihydroxycinnamic acid from a plant source, such as the roots of Polygala tenuifolia. This protocol is a composite of established methods for the extraction of phenolic compounds and should be optimized based on the specific plant material and available laboratory equipment.[10][11][12]

Step 1: Preparation of Plant Material

-

Harvesting and Drying: Collect the desired plant material (e.g., roots of Polygala tenuifolia). Clean the material to remove any soil or debris.

-

Grinding: Air-dry or freeze-dry the plant material to a constant weight. Grind the dried material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Step 2: Solvent Extraction

-

Maceration: Suspend the powdered plant material in a suitable solvent, such as methanol or a methanol/water mixture (e.g., 80% methanol), at a solid-to-solvent ratio of 1:10 (w/v).

-

Agitation: Stir the mixture at room temperature for 24-48 hours to allow for the extraction of phenolic compounds.

-

Filtration: Separate the extract from the solid plant material by vacuum filtration.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Step 3: Solvent Partitioning (Fractionation)

-

Liquid-Liquid Extraction: Dissolve the crude extract in water and perform a series of liquid-liquid extractions with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Fraction Collection: Collect each solvent fraction separately. Phenolic acids like 3,4,5-Trihydroxycinnamic acid are typically enriched in the ethyl acetate and n-butanol fractions due to their moderate polarity.

Step 4: Chromatographic Purification

-

Column Chromatography: Pack a glass column with silica gel or Sephadex LH-20 as the stationary phase.

-

Loading: Dissolve the dried ethyl acetate or n-butanol fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform to methanol can be used for silica gel chromatography.

-

Fraction Collection and Analysis: Collect the eluting fractions and analyze them using Thin Layer Chromatography (TLC) to identify the fractions containing the target compound.

Step 5: High-Performance Liquid Chromatography (HPLC)

-

Preparative HPLC: For final purification, use a preparative HPLC system with a C18 column.

-

Mobile Phase: A common mobile phase for the separation of phenolic acids is a gradient of acidified water (e.g., with 0.1% formic acid) and methanol or acetonitrile.

-

Injection and Collection: Inject the semi-purified fraction from the column chromatography step and collect the peak corresponding to 3,4,5-Trihydroxycinnamic acid.

-

Purity Check: Analyze the purity of the isolated compound using analytical HPLC.

Caption: Workflow for the Isolation of 3,4,5-Trihydroxycinnamic Acid.

Structural Elucidation and Characterization

Once isolated, the identity and purity of 3,4,5-Trihydroxycinnamic acid must be confirmed using a combination of spectroscopic techniques.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides preliminary information about the presence of a phenolic compound. Hydroxycinnamic acids typically exhibit two major absorption bands in the UV region: one at a shorter wavelength (around 280-290 nm) and another at a longer wavelength (around 310-330 nm), corresponding to the benzoyl and cinnamoyl systems, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the isolated compound. Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing phenolic compounds. In negative ion mode, 3,4,5-Trihydroxycinnamic acid is expected to show a deprotonated molecule [M-H]⁻ at m/z 195.03.

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern. Common fragmentation pathways for hydroxycinnamic acids include the loss of CO₂ (44 Da) and water (18 Da).[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic compounds. Both ¹H NMR and ¹³C NMR are essential.

-

¹H NMR: The proton NMR spectrum of 3,4,5-Trihydroxycinnamic acid would be expected to show signals corresponding to the aromatic protons and the protons of the propenoic acid side chain. The coupling constants of the vinylic protons can confirm the trans configuration, which is the most common isomer in nature.

-

¹³C NMR: The carbon NMR spectrum will show signals for all nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the vinylic carbons, and the carbons of the aromatic ring.

Table 1: Predicted Spectroscopic Data for 3,4,5-Trihydroxycinnamic Acid

| Technique | Expected Data |

| UV-Vis | λmax ~290 nm and ~320 nm |

| MS (ESI-) | [M-H]⁻ at m/z 195.03 |

| ¹H NMR | Signals for aromatic protons (2H), vinylic protons (2H), and hydroxyl protons. |

| ¹³C NMR | Signals for 9 distinct carbons, including a carbonyl carbon (~170 ppm). |

Note: The exact chemical shifts in NMR are dependent on the solvent used.

Conclusion

The isolation and characterization of 3,4,5-Trihydroxycinnamic acid present a valuable opportunity for the discovery of new bioactive compounds. While its discovery is not as well-chronicled as other phenolic acids, its presence in medicinal plants like Polygala tenuifolia suggests a rich area for future research. The methodologies outlined in this guide provide a robust framework for researchers to successfully isolate, purify, and characterize this promising molecule, paving the way for further investigation into its pharmacological properties and potential applications in drug development.

References

-

Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects. (2022). Molecules, 27(23), 8434. [Link]

-

Quality analysis of Polygala tenuifolia root by ultrahigh performance liquid chromatography–tandem mass spectrometry and gas chromatography–mass spectrometry. (2018). Journal of Food and Drug Analysis, 26(2), 649-657. [Link]

-

UPLC Quantitative Analysis of Multi-Components by Single Marker and Quality Evaluation of Polygala tenuifolia Wild. Extracts. (2017). Molecules, 22(12), 2274. [Link]

-

Quality analysis of Polygala tenuifolia root by ultrahigh performance liquid chromatography- tandem mass spectrometry and gas ch. (2017). Journal of Food and Drug Analysis, 26(2), 649-657. [Link]

-

Pharmacology of polygala tenuifolia and its significance in traditional Chinese medicine. (2023). World Journal of Pharmaceutical Research, 12(12), 1056-1069. [Link]

-

Bioactive compounds from ten species of the genus Combretum: Review. (2021). International Journal of Chemical Science, 5(1), 18-30. [Link]

-

Phytochemical screening, phenolic and flavonoid contents, antioxidant and cytogenotoxicity activities of Combretum leprosum Mart. (Combretaceae). (2021). Pharmaceutical Biology, 59(1), 126-135. [Link]

-

Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. (2018). Molecules, 23(10), 2529. [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

- Process for isolating phenolic compounds. (2004).

-

Phenol extraction protocol? (2016). ResearchGate. [Link]

-

Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents. (2013). Bioorganic & Medicinal Chemistry, 21(6), 1549-1556. [Link]

-

Synthesis and Biological Activities of 3,5-Disubstituted- 4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin. (2020). Iraqi Journal of Pharmaceutical Sciences, 29(1), 1-11. [Link]

-

Biosynthesis, Natural Sources, Dietary Intake, Pharmacokinetic Properties, and Biological Activities of Hydroxycinnamic Acids. (2012). Journal of Agricultural and Food Chemistry, 60(36), 9267-9294. [Link]

-

Synthesis of Hydroxycinnamate Derivatives and Characterization of Bioactivity as Radical Scavengers and α-Glucosidase Inhibitors. (2018). Western Michigan University ScholarWorks at WMU. [Link]

-

Fragmentation Characteristics of Hydroxycinnamic Acids in ESI-MS n by Density Functional Theory. (2017). Journal of Mass Spectrometry, 52(7), 427-433. [Link]

-

2,4,5-Trihydroxycinnamic acid. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

-

Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. (2019). Nutrients, 11(10), 2151. [Link]

-

Isolation of flavonoids from the aerial parts of Polygala tenuifolia Willd. and their antioxidant activities. (2016). Journal of Chinese Pharmaceutical Sciences, 25(10), 753-758. [Link]

-

Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects. (2022). Molecules, 27(23), 8434. [Link]

-

Hydroxycinnamic acids. (2015). Tuscany Diet. [Link]

-

3,4,5-trimethoxycinnamic acid methyl ester isolated from Polygala tenuifolia enhances hippocampal LTP through PKA and calcium-permeable AMPA receptor. (2024). Biochemical Pharmacology, 230(Pt 3), 116622. [Link]

-

Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. (2015). Journal of the Brazilian Chemical Society, 26(8), 1646-1654. [Link]

-

3,4,5-trimethoxycinnamic acid methyl ester isolated from Polygala tenuifolia enhances hippocampal LTP through PKA and calcium-permeable AMPA receptor | Request PDF. (2024). ResearchGate. [Link]

-

3,4,5-Trimethoxycinnamic acid - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

(PDF) Hydroxycinnamic Acids: Natural Sources, Biosynthesis, Possible Biological Activities, and Roles in Islamic Medicine. (2021). ResearchGate. [Link]

-

(PDF) Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. (2017). ResearchGate. [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

-

Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates. (2013). Molecules, 18(7), 8410-8433. [Link]

-

A systematic review on the neuropharmacological activities of Oligosaccharide ester in Polygalae Radix. (2021). TMR Modern Herbal Medicine, 4(1), 7. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. vellmanherbs.com [vellmanherbs.com]

- 3. Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Quality analysis of Polygala tenuifolia root by ultrahigh performance liquid chromatography–tandem mass spectrometry and gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. f004.backblazeb2.com [f004.backblazeb2.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Extraction of phenolics | PPT [slideshare.net]

- 9. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate [mdpi.com]

- 10. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EP1420779B1 - Process for isolating phenolic compounds - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

An In-depth Technical Guide to the Physicochemical Characteristics of 3,4,5-Trihydroxycinnamic Acid

Introduction

3,4,5-Trihydroxycinnamic acid (THCA), a derivative of caffeic acid, is a phenolic compound of significant interest in the fields of pharmacology, biochemistry, and materials science.[1] Its robust antioxidant and anti-inflammatory properties have positioned it as a compelling candidate for therapeutic development.[1] This guide provides a comprehensive overview of the core physicochemical characteristics of 3,4,5-Trihydroxycinnamic acid, offering a foundational understanding for researchers and drug development professionals. We will delve into its structural attributes, spectroscopic signature, and key biological activities, underpinned by established experimental methodologies.

Core Physicochemical Properties

The fundamental properties of a molecule dictate its behavior in both biological and chemical systems. For 3,4,5-Trihydroxycinnamic acid, these characteristics are pivotal to its function.

Chemical Structure and Identifiers

-

IUPAC Name: (E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid[]

-

Synonyms: 3-(3,4,5-Trihydroxyphenyl)-2-propenoic Acid, NSC 153688[]

-

CAS Number: 6093-59-0[3]

-

Molecular Formula: C₉H₈O₅[]

-

Molecular Weight: 196.16 g/mol []

| Property | Value | Source |

| Melting Point | 185-188°C | [] |

| Boiling Point | 501.5°C at 760 mmHg | [] |

| Density | 1.63 g/cm³ | [] |

| Appearance | Light Beige to Beige Solid | [] |

| Solubility | Slightly soluble in DMSO and Methanol | [] |

| pKa | Between 4.0 and 4.5 | [4] |

The acidity of hydroxycinnamic acids, with pKa values generally between 4.0 and 4.5, influences their light absorption patterns in solution based on pH.[4] At a pH below their pKa, they exist in an undissociated form, while at a higher pH, they are in a dissociated state.[4]

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural elucidation and quantification of 3,4,5-Trihydroxycinnamic acid.

UV-Vis Spectroscopy

In methanol, 3,4,5-Trihydroxycinnamic acid exhibits characteristic ultraviolet (UV) absorption maxima.[5] The specific wavelengths of maximum absorbance are crucial for its detection and quantification in various matrices. A study of cinnamic acid and its derivatives, including 3,4,5-tHCA, in methanol was conducted using a UV-Vis spectrophotometer in the wavelength range of 200–400 nm.[5]

Infrared (IR) Spectroscopy

The infrared spectrum of 3,4,5-Trihydroxycinnamic acid reveals key functional groups. The presence of a carboxylic acid is indicated by a very broad O-H stretch from 3300-2500 cm⁻¹.[6] The C=O stretch of the carboxylic acid is observed between 1760-1690 cm⁻¹.[6] Aromatic C-H stretches appear between 3100-3000 cm⁻¹, and C-C stretching in the aromatic ring is seen at 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[7] The C=C bond of the alkene group shows a stretching vibration in the region of 1680-1640 cm⁻¹.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of 3,4,5-Trihydroxycinnamic acid. The NMR spectrum of its derivative, 3,4,5-Trimethoxycinnamic acid, in DMSO shows distinct chemical shifts that can be correlated to the protons and carbons in the molecule.[5] For 3,4,5-Trimethoxycinnamic acid, proton signals appear at approximately 12.07, 7.71, 6.79, 6.37, and 3.90 ppm.[8]

Antioxidant and Biological Activities

The therapeutic potential of 3,4,5-Trihydroxycinnamic acid is largely attributed to its potent antioxidant and anti-inflammatory effects.

Antioxidant Mechanism

The antioxidant capacity of hydroxycinnamic acids is generally enhanced by an increasing number of hydroxyl groups.[9] 3,4,5-Trihydroxycinnamic acid, with its pyrogallol moiety, demonstrates superior antioxidant activity in ABTS and DPPH assays compared to dihydroxy derivatives like caffeic acid.[9] It has shown stronger DPPH-radical scavenging activity than even ascorbic acid. This compound also inhibits xanthine oxidase, an enzyme involved in the production of reactive oxygen species, making it a promising candidate for treating conditions like gout.

Sources

- 1. 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. extrasynthese.com [extrasynthese.com]

- 4. mdpi.com [mdpi.com]

- 5. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. 3,4,5-Trimethoxycinnamic acid(90-50-6) 1H NMR [m.chemicalbook.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

In vitro vs in vivo effects of 3,4,5-Trihydroxycinnamic acid

Bridging the In Vitro Potency and In Vivo Stability Gap

Executive Summary

3,4,5-Trihydroxycinnamic acid (THCA) represents a classic "Polarity Paradox" in pharmacological development. Structurally, it is a hydroxycinnamic acid (HCA) derivative characterized by a pyrogallol moiety (three adjacent hydroxyl groups) on a phenylpropanoid skeleton.

The Core Conflict:

-

In Vitro: THCA exhibits superior radical scavenging and enzyme inhibition (e.g., Xanthine Oxidase) compared to its di-hydroxy analog, Caffeic Acid.[1] The additional hydroxyl group lowers bond dissociation enthalpy (BDE), facilitating rapid Hydrogen Atom Transfer (HAT) to neutralize reactive oxygen species (ROS).

-

In Vivo: The same structural feature that drives potency—the electron-rich pyrogallol ring—renders the molecule highly susceptible to rapid Phase II metabolism (methylation via COMT and glucuronidation) and limits passive membrane permeability.

This technical guide dissects the mechanistic dichotomy of THCA, providing validated protocols for assessing its efficacy and strategies to overcome its pharmacokinetic limitations.

Part 1: Chemical Architecture & Molecular Dynamics

To understand the behavior of THCA, one must analyze its Structure-Activity Relationship (SAR) relative to Caffeic Acid.

| Feature | Caffeic Acid (3,4-DHCA) | 3,4,5-Trihydroxycinnamic Acid (THCA) | Pharmacological Impact of THCA |

| Moiety | Catechol (2 -OH) | Pyrogallol (3 -OH) | Increased antioxidant capacity (lower BDE). |

| LogP | ~1.15 | < 1.0 (Estimated) | Decreased passive membrane permeability. |

| Metabolic Liability | High (COMT targets 3-OH) | Very High (COMT targets 3, 4, or 5-OH) | Rapid clearance; short half-life ( |

| pKa | ~4.6 | ~4.4 | Ionized at physiological pH, limiting cellular uptake. |

Key Insight: The third hydroxyl group at the C5 position creates steric and electronic conditions that enhance direct ROS scavenging but exponentially increase the substrate affinity for Catechol-O-Methyltransferase (COMT), the primary metabolic bottleneck.

Part 2: In Vitro Efficacy – The Mechanistic Baseline

In controlled cellular environments, THCA acts as a potent anti-inflammatory agent via the Nrf2/HO-1 Axis . Unlike direct antioxidant scavenging (which is stoichiometric), Nrf2 activation triggers a catalytic, multi-enzyme defense system.

Mechanism of Action

THCA induces a mild "electrophilic stress" that modifies Keap1 (Kelch-like ECH-associated protein 1), preventing Nrf2 ubiquitination. Stabilized Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE).

Critical Pathway Visualization:

Caption: THCA activates the cytoprotective Nrf2 pathway primarily via p38 MAPK phosphorylation, leading to HO-1 expression and suppression of NF-κB mediated inflammation.

Validated Protocol: Cell-Based Nrf2 Activation Assay

Target: Quantify THCA-induced Heme Oxygenase-1 (HO-1) expression in RAW 264.7 macrophages.

Reagents:

-

RAW 264.7 murine macrophages.

-

THCA (Purity >98%, dissolved in DMSO; final DMSO <0.1%).

-

LPS (Lipopolysaccharide, E. coli O111:B4).

-

Primary Antibody: Anti-HO-1 (Rabbit polyclonal).

Workflow:

-

Seeding: Plate cells at

cells/well in 6-well plates. Incubate 24h to reach 80% confluency. -

Starvation: Replace media with serum-free DMEM for 2 hours to synchronize cell cycle.

-

Treatment (Dose-Response): Treat cells with THCA (0, 10, 30, 50

M) for 1 hour prior to LPS stimulation.-

Control: Vehicle (DMSO).

-

Positive Control: Sulforaphane (5

M).

-

-

Stimulation: Add LPS (1

g/mL) and incubate for 18 hours . -

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease/Phosphatase inhibitors.

-

Readout: Western Blot normalized to

-actin.-

Validation Criteria: The 50

M THCA group must show >3-fold increase in HO-1 band intensity vs. LPS-only control.

-

Part 3: The Translational Chasm – Pharmacokinetics[2]

The transition from cell culture to animal models introduces the ADME (Absorption, Distribution, Metabolism, Excretion) barrier.

The Metabolic Bottleneck

THCA is a prime substrate for COMT (Catechol-O-methyltransferase) . The liver and gut mucosa rapidly methylate the hydroxyl groups to form methoxy-derivatives (e.g., 3-O-methyl-THCA), which may have significantly altered biological activity.

Metabolic Fate Diagram:

Caption: The bioavailability of THCA is severely restricted by Phase II conjugation in the liver, specifically methylation and glucuronidation, leading to rapid renal clearance.

Part 4: In Vivo Reality – Systemic Effects

Despite poor bioavailability, THCA demonstrates efficacy in acute systemic inflammation models (e.g., Sepsis). This suggests that either:

-

Low concentrations are sufficient to trigger the "priming" of the Nrf2 system.

-

Metabolites are active: The methylated derivatives may retain anti-inflammatory potency.

Validated Protocol: LPS-Induced Endotoxemia Model

Target: Assess systemic anti-inflammatory protection and survival.[2]

Experimental Design:

-

Subject: C57BL/6 Mice (Male, 8-10 weeks).

-

Groups (n=10/group):

-

Sham (Saline).

-

LPS Control (Vehicle + LPS).

-

THCA Low (10 mg/kg i.p. + LPS).

-

THCA High (50 mg/kg i.p. + LPS).

-

Step-by-Step Workflow:

-

Pre-treatment: Administer THCA (dissolved in PBS/5% Tween-80) via intraperitoneal (i.p.) injection 1 hour before LPS. Note: i.p. bypasses initial gut metabolism, aiding proof-of-concept.

-

Induction: Inject LPS (15 mg/kg, i.p.) to induce endotoxic shock.

-

Monitoring:

-

Survival: Monitor every 6 hours for 72 hours (Kaplan-Meier analysis).

-

Cytokines: Sacrifice a satellite group at 6 hours post-LPS. Collect serum.

-

-

Analysis: ELISA for TNF-

, IL-1-

Success Metric: THCA High group must show statistically significant (

) reduction in serum TNF-

-

Part 5: Optimization Strategies

To translate THCA into a viable therapeutic candidate, researchers must address the stability issue.

-

Esterification: Synthesizing Alkyl Esters (e.g., Ethyl 3,4,5-trihydroxycinnamate) increases lipophilicity (LogP > 2.0), enhancing membrane permeability. Once inside the cell, intracellular esterases hydrolyze the ester, releasing active THCA.

-

Liposomal Encapsulation: Protects the hydroxyl groups from gut oxidation and shields the molecule from first-pass metabolism.

References

-

Lee, J. W., et al. (2013). "3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells." Biomolecules & Therapeutics.[3]

-

Lee, J. W., et al. (2014). "3,4,5-Trihydroxycinnamic acid inhibits lipopolysaccharide (LPS)-induced inflammation by Nrf2 activation in vitro and improves survival of mice in LPS-induced endotoxemia model in vivo." Molecular and Cellular Biochemistry.

-

Sova, M., & Saso, L. (2020). "Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites."[4] Nutrients.[4][5]

-

Teixeira, J., et al. (2013). "Hydroxycinnamic acid antioxidants: an electrochemical overview." BioMed Research International.

-

Juthong, S., et al. (2024). "In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid." Journal of Herbmed Pharmacology.

Sources

- 1. sid.ir [sid.ir]

- 2. 3,4,5-trihydroxycinnamic acid inhibits lipopolysaccharide (LPS)-induced inflammation by Nrf2 activation in vitro and improves survival of mice in LPS-induced endotoxemia model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 4. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

3,4,5-Trihydroxycinnamic Acid: Metabolic Pivot and Pharmacological Pharmacophore

Content Type: Technical Whitepaper Target Audience: Plant Physiologists, Natural Product Chemists, and Drug Discovery Scientists

Executive Summary: The "Pyrogallol" Phenylpropanoid

3,4,5-Trihydroxycinnamic acid (3,4,5-THC) is a rare but metabolically critical intermediate in plant secondary metabolism. Structurally, it represents the intersection of the phenylpropanoid pathway (C6-C3 skeleton) and the hydrolysable tannin precursors (C6-C1 galloyl moieties). Unlike its methylated analog sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid), 3,4,5-THC possesses a free pyrogallol moiety (three adjacent hydroxyl groups), conferring it with exceptional radical scavenging potency—often exceeding that of caffeic and ferulic acids—while simultaneously rendering it highly susceptible to oxidative degradation.

For researchers, 3,4,5-THC is a dual-interest target:

-

In Plant Metabolism: It serves as a proposed transient intermediate in the biosynthesis of Gallic Acid via the

-oxidation of the propyl side chain, challenging the classical "dehydrogenation of shikimate" dogma. -

In Drug Development: Its lipophilicity-enhanced derivatives (e.g., esters) exhibit potent anti-inflammatory activity via the Nrf2/HO-1 axis, making it a scaffold for non-steroidal anti-inflammatory drug (NSAID) alternatives.

Chemical Architecture & Biosynthetic Logic

The Metabolic Debate: Shikimate vs. Phenylpropanoid Route

The biosynthesis of 3,4,5-THC is central to the debate on the origin of Gallic Acid in higher plants. While Gallic Acid can be derived directly from 3-dehydroshikimate, isotopic labeling studies in specific taxa (Rhus, Geranium) suggest a "late" phenylpropanoid pathway where 3,4,5-THC is the immediate precursor.

The Pathway Mechanism

-

Core Phenylpropanoid Flow: Phenylalanine is deaminated to Cinnamic Acid, then successively hydroxylated to

-Coumaric Acid and Caffeic Acid.[1] -

The Critical Hydroxylation: Caffeic acid (3,4-dihydroxy) undergoes 5-hydroxylation. This step is likely catalyzed by a cytochrome P450 monooxygenase, functionally analogous to Ferulate 5-Hydroxylase (F5H) , though F5H typically prefers methylated substrates (ferulic acid).

-

Side-Chain Shortening: 3,4,5-THC undergoes non-

-oxidative or

Visualization: The Phenylpropanoid-Gallic Axis

The following diagram illustrates the positioning of 3,4,5-THC as a metabolic bridge.

Caption: Biosynthetic positioning of 3,4,5-THC. Note the divergence where THC can either be methylated to Sinapic Acid or degraded to Gallic Acid.

Pharmacological Mechanisms[2][3]

The Nrf2/HO-1 Antioxidant Defense

Unlike simple radical scavenging (chemical quenching), 3,4,5-THC acts as a biological response modifier.

-

Mechanism: The electrophilic nature of the Michael acceptor moiety (the

-unsaturated carbonyl) allows 3,4,5-THC to modify Keap1 cysteine residues. -

Result: This liberates Nrf2, which translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and upregulating Heme Oxygenase-1 (HO-1).

-

Comparative Potency: The presence of the 3,4,5-trihydroxy (pyrogallol) ring significantly enhances this activity compared to the catechol (3,4-dihydroxy) ring of caffeic acid.

Anti-Inflammatory Action (NF- B)

3,4,5-THC inhibits the phosphorylation of I

Table 1: Comparative Pharmacological Metrics (In Vitro Models)

| Compound | Moiety | IC50 (DPPH Scavenging) | IC50 (NO Inhibition in BV2 Cells) | Key Biological Target |

| Caffeic Acid | Catechol (3,4-OH) | ~12.5 | > 20 | 5-LOX, ROS |

| Ferulic Acid | Guaiacol (3-OMe, 4-OH) | ~25.0 | > 50 | ROS |

| 3,4,5-THC | Pyrogallol (3,4,5-OH) | ~6.8 | ~10.5 | Nrf2, NF- |